4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde
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Overview
Description
4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoroethyl group: The pyrazole intermediate is then reacted with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Attachment of the benzaldehyde moiety: Finally, the trifluoroethylated pyrazole is coupled with a benzaldehyde derivative using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzoic acid.
Reduction: 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic distribution and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde is unique due to the presence of both a trifluoroethyl group and a benzaldehyde moiety. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications. The trifluoroethyl group enhances the compound’s stability and reactivity, while the benzaldehyde moiety provides a functional handle for further derivatization.
Properties
IUPAC Name |
4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-17-6-11(5-16-17)10-3-1-9(7-18)2-4-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUUNMCUWDIVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN(N=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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